Phenyl(1-phenylcyclopropyl)methanone
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Overview
Description
Phenyl(1-phenylcyclopropyl)methanone is an organic compound with the molecular formula C16H14O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(1-phenylcyclopropyl)methanone typically involves the cyclopropanation of chalcones. One common method includes the use of a nickel catalyst in the presence of diiodomethane and diethylzinc. The reaction is carried out under an inert atmosphere, usually nitrogen, and at controlled temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Phenyl(1-phenylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Phenyl(1-phenylcyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Phenyl(1-phenylcyclopropyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Phenyl(2-phenylcyclopropyl)methanone: Similar in structure but with the phenyl group attached at a different position on the cyclopropyl ring.
Cyclopropanemethanol, 1-phenyl-: A related compound with a hydroxyl group instead of a methanone group.
Uniqueness: Phenyl(1-phenylcyclopropyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
5685-39-2 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
phenyl-(1-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C16H14O/c17-15(13-7-3-1-4-8-13)16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
JIBCLZZQDWQVMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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